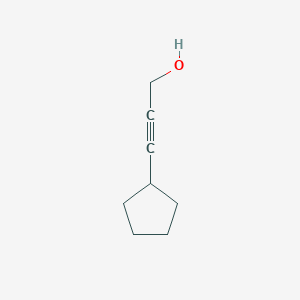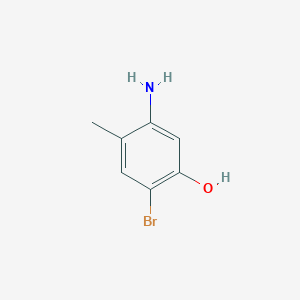![molecular formula C7H14N2 B13511623 3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
3,9-Diazabicyclo[4.2.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Diazabicyclo[421]nonane is a bicyclic organic compound that contains two nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[4.2.1]nonane can be achieved through a [3+2] cycloaddition-based one-pot methodology. This involves the reaction of aldimines and activated alkenes, followed by reduction and lactamization. The optimized reaction conditions for this synthesis include the use of triethylamine as a base under microwave irradiation at 125°C for 25 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The use of microwave irradiation and efficient reaction conditions makes this method suitable for large-scale production.
化学反应分析
Types of Reactions
3,9-Diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro or azide groups to amines.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, lactams, and other functionalized bicyclic compounds .
科学研究应用
3,9-Diazabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of diverse heterocyclic scaffolds.
Medicine: The compound’s derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonane and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives act as positive allosteric modulators of AMPA receptors, enhancing cognitive functions and memory by modulating glutamatergic neurotransmission . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different biological activities.
Bicyclo[3.3.1]nonane: A related compound with a different ring structure and functional groups.
Uniqueness
3,9-Diazabicyclo[4.2.1]nonane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its derivatives have shown potential in various therapeutic applications, making it a compound of significant interest in both academic and industrial research .
属性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC 名称 |
3,9-diazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H14N2/c1-2-7-5-8-4-3-6(1)9-7/h6-9H,1-5H2 |
InChI 键 |
ZZHWFUDVZGOQSF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CNCCC1N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


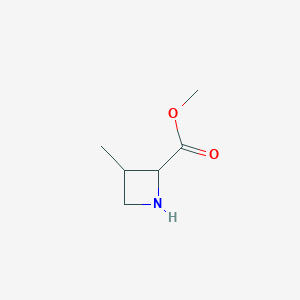

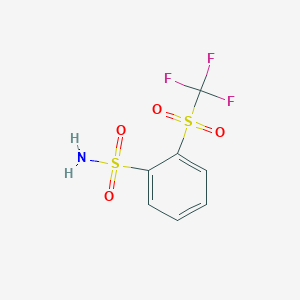
![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
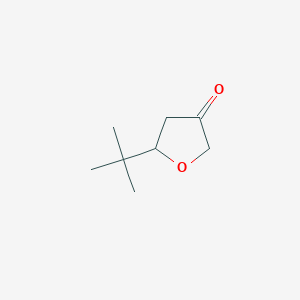



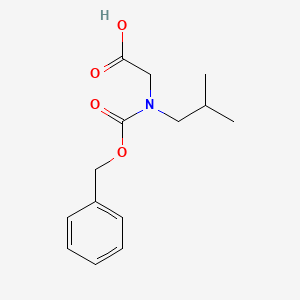
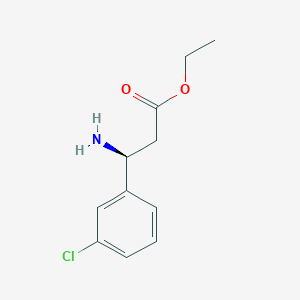
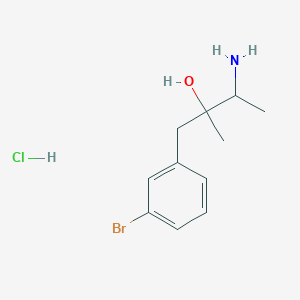
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
